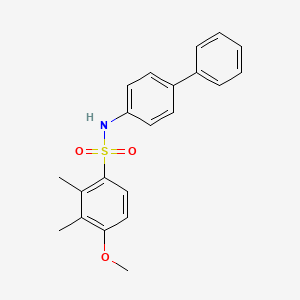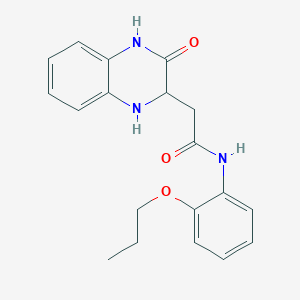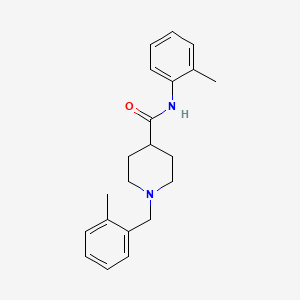![molecular formula C13H17ClN2O3 B4939683 N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide, also known as CEP-701, is a synthetic small molecule that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide inhibits the activity of FLT3 by binding to its ATP-binding site, thus preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta peptide in Alzheimer's disease. This compound has been found to have low toxicity and good pharmacokinetic properties in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide has several advantages for lab experiments, including its low toxicity and good pharmacokinetic properties. However, its specificity for FLT3 may limit its use in certain types of cancer cells that do not overexpress FLT3. The synthesis of this compound is also complex and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide. One direction is to investigate its potential therapeutic applications in other diseases like leukemia, lymphoma, and multiple myeloma. Another direction is to develop more specific and potent FLT3 inhibitors that can overcome the limitations of this compound. Finally, the development of new synthetic methods for this compound may improve its accessibility and reduce its cost.
Méthodes De Synthèse
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide can be synthesized by the reaction of 2-hydroxypropylamine with 4-chlorophenethylamine in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with ethylenediamine to form this compound.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide has been studied for its potential therapeutic applications in various diseases like cancer, neuroblastoma, and Alzheimer's disease. It has been shown to inhibit the activity of the receptor tyrosine kinase FLT3, which is overexpressed in many types of cancer cells. This compound has also been shown to induce apoptosis in neuroblastoma cells and reduce the accumulation of amyloid-beta peptide in Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-9(17)8-16-13(19)12(18)15-7-6-10-2-4-11(14)5-3-10/h2-5,9,17H,6-8H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYOPWZNJNVFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4939608.png)
![ethyl N-[3-(4-chlorophenyl)-3-oxopropyl]valinate hydrochloride](/img/structure/B4939617.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4939633.png)

![1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4939646.png)
![N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}-2-(2-pyridinylthio)acetamide](/img/structure/B4939654.png)



![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4939682.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)
![2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4939692.png)
